molecular formula C19H14N4O2S B5331403 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide

2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide

Cat. No. B5331403
M. Wt: 362.4 g/mol
InChI Key: WDOQYIFJXOAFGJ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide involves binding to tubulin and inhibiting its polymerization. This inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide include inhibition of tubulin polymerization, cell cycle arrest, apoptosis in cancer cells, anti-inflammatory properties, and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide in lab experiments is its potential as a biological probe for studying tubulin. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for studying oxidative stress and inflammation. One limitation of using 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide in lab experiments is its potential toxicity and lack of specificity.

Future Directions

For research on 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide include studying its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide involves a multi-step process. The first step is the synthesis of 4-nitrobenzyl bromide, which is then reacted with indole to form 1-(4-nitrobenzyl)-1H-indole. This compound is then reacted with 2-cyano-2-propenethiol to form 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide.

Scientific Research Applications

2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been studied for its potential use as a biological probe. This compound has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization. This inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

(Z)-2-cyano-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c20-10-14(19(21)26)9-15-12-22(18-4-2-1-3-17(15)18)11-13-5-7-16(8-6-13)23(24)25/h1-9,12H,11H2,(H2,21,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOQYIFJXOAFGJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.